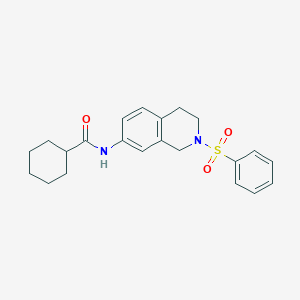

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

説明

特性

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h2,5-6,9-12,15,18H,1,3-4,7-8,13-14,16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJIUUQLHHOPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds have been found to target enzymes like cathepsin k . Cathepsin K is a protease involved in bone resorption and is a target for osteoporosis treatment.

Mode of Action

Compounds with similar structures have been found to act as michael acceptors with nucleophiles . They can also undergo regioselective [4+2] cycloaddition reactions with both electron-rich and electron-deficient olefins to give functionalized cyclic systems .

Biochemical Pathways

Similar compounds have been found to inhibit the nlrp3 inflammasome , which is involved in the production of pro-inflammatory cytokines and is associated with the pathogenesis of many common neurodegenerative diseases .

Pharmacokinetics

Similar compounds have been found to exhibit low cytotoxicity , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit significant antimicrobial activity . They were active on Staphylococcus and Enterococcus species .

Action Environment

For example, N-coordinated boronates are generally more stable towards protodeboronation than their corresponding boronic acids .

生物活性

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is with a molecular weight of 398.52 g/mol. The compound features a sulfonamide functional group linked to a tetrahydroisoquinoline moiety, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.52 g/mol |

| CAS Number | 954639-21-5 |

The biological activity of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group in the structure is capable of forming strong interactions with various enzymes and proteins, potentially leading to inhibition of their activity.

- Receptor Interaction : The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

- Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against tumor cells, indicating potential applications in cancer therapy.

Antitumor Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds possess significant antitumor properties. For example:

- Study Findings : A study demonstrated that compounds structurally related to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide showed selective cytotoxicity against various human tumor cell lines while sparing normal cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

- Mechanism : The presence of the sulfonamide group suggests activity against bacterial enzymes such as urease, which is crucial for the survival of certain pathogens .

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of related compounds:

- Anticancer Properties : A series of tetrahydroisoquinoline derivatives were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that specific substitutions on the isoquinoline ring enhanced cytotoxicity against cancer cells .

- Neuropharmacological Effects : Investigations into the neuropharmacological effects revealed that compounds similar to N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide exhibited partial agonist activity at dopamine receptors, suggesting potential use in treating disorders like schizophrenia .

類似化合物との比較

Key Observations:

- The thiophene-2-carbonyl substituent in introduces aromaticity with reduced electron density, which may alter solubility and target selectivity.

- Lipophilicity : The target compound’s predicted LogP (~3.2) suggests moderate membrane permeability, intermediate between the highly lipophilic trifluoroacetyl analog (~4.1) and the thiophene derivative (~2.8).

Analytical Characterization :

- NMR and HRMS : As demonstrated in , nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity.

Pharmacological and Regulatory Considerations

Pharmacopeial standards (e.g., PF 43(1) ) emphasize rigorous purity and stability testing for such compounds. The target compound’s synthesis likely adheres to these protocols, ensuring reproducibility for preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。